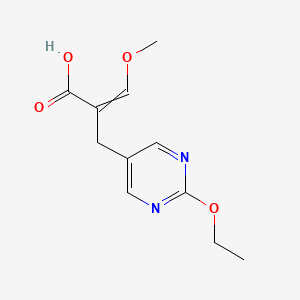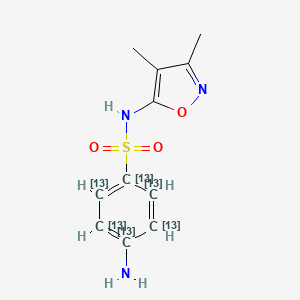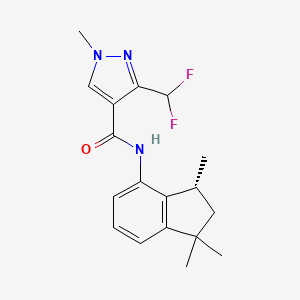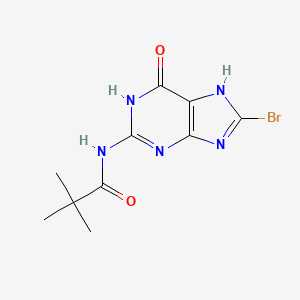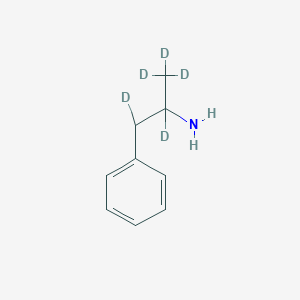
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
描述
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive. This reactivity is exploited by this compound to form stable covalent linkages .
Mode of Action
This compound interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, the tetrazine moiety of the compound reacts with strained alkenes to form a stable covalent linkage . This reaction is highly specific and efficient, making it useful in various applications.
Pharmacokinetics
The compound’s solubility in DMSO and methanol suggests that it could have good bioavailability, although this would need to be confirmed through further studies.
Result of Action
The primary result of the action of this compound is the formation of a stable covalent linkage with strained alkenes . This can be used to label biomolecules in a highly specific manner, enabling their detection and study. This has made the compound highly useful in bioorthogonal labeling and cell detection applications .
Action Environment
The action of this compound is influenced by the presence of strained alkenes, which are necessary for the compound’s reaction. The reaction is also dependent on the pH and temperature of the environment, as these factors can influence the rate of the Diels-Alder reaction. The compound is stable at -20°C , suggesting that it has good stability under standard laboratory conditions.
生化分析
Biochemical Properties
The biochemical properties of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine are largely defined by its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This reaction forms a stable covalent linkage, which is a key feature in bioorthogonal reactions
Cellular Effects
The cellular effects of this compound are primarily related to its use in bioorthogonal labeling and cell detection . It can react with strained alkenes present in various cellular components to form a stable covalent linkage . This allows for the labeling and detection of these components in a biological context
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable covalent linkage through a [4+2] Diels-Alder cycloaddition reaction with strained alkenes . This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling applications
属性
IUPAC Name |
[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCOJRPYFRRONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)
